Eupalinilide A

Description

BenchChem offers high-quality Eupalinilide A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eupalinilide A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

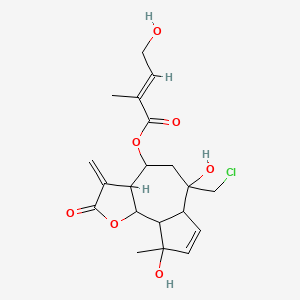

[6-(chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLMITLRFJSJRS-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinilide A: Structural Elucidation, Total Synthesis, and Therapeutic Pharmacodynamics

Executive Summary & Chemical Identity

Eupalinilide A is a complex sesquiterpene lactone of the guaianolide class, isolated from the medicinal plant Eupatorium lindleyanum. Unlike many cytotoxic sesquiterpenes that function primarily as alkylating agents via Michael addition, Eupalinilide A (and its chlorinated analog, Eupalinilide E) has garnered significant attention for a rare and high-value biological property: the ability to inhibit hematopoietic stem/progenitor cell (HSPC) differentiation while promoting their expansion ex vivo.

This guide details the structural architecture, isolation protocols, total synthesis strategies, and mechanistic pharmacodynamics of Eupalinilide A.

Chemical Specifications

| Property | Data |

| Chemical Class | Guaianolide Sesquiterpene Lactone |

| IUPAC Name | (Generic Core) [(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate (Tiglic acid ester) |

| Molecular Formula | |

| Molecular Weight | ~360.41 g/mol |

| Key Structural Features | 5-7-5 fused tricyclic core; |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Poorly soluble in water. |

Isolation and Purification Protocol

The isolation of Eupalinilide A requires a rigorous phytochemical workflow to separate it from structurally similar congeners (e.g., Eupalinilide B, C, and E).

Reagents & Equipment

-

Source Material: Dried aerial parts of Eupatorium lindleyanum.

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Petroleum Ether (PE), Dichloromethane (DCM).

-

Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20, ODS (Octadecylsilane) C18.

Step-by-Step Isolation Workflow

-

Extraction: Pulverize air-dried plant material (10 kg). Extract with MeOH (3 x 20 L) at room temperature for 72 hours.

-

Partitioning: Concentrate the MeOH extract under reduced pressure. Suspend the residue in

and partition sequentially with Petroleum Ether (to remove lipids) and EtOAc. Collect the EtOAc fraction (rich in sesquiterpenes). -

Primary Fractionation: Subject the EtOAc residue to a silica gel column, eluting with a gradient of Petroleum Ether/Acetone (100:1

1:1). -

Enrichment: Collect fractions containing guaianolides (monitored by TLC/UV at 254 nm).

-

Purification:

-

Pass active fractions through a Sephadex LH-20 column (eluent:

1:1) to remove chlorophyll and phenolics. -

Perform Reversed-Phase HPLC (C18 column) using an Acetonitrile/Water gradient (30%

70% ACN) to resolve Eupalinilide A from its chlorinated analog Eupalinilide E.

-

Visualization of Isolation Logic

Figure 1: Phytochemical isolation workflow designed to separate Eupalinilide A from complex sesquiterpene mixtures.

Total Synthesis Strategy

Given the scarcity of the natural source and the difficulty of separating Eupalinilide A from E, total synthesis is the preferred route for drug development. The Siegel Synthesis (and later Maity & Hajra) represents the gold standard, utilizing a strategy that constructs the 5-7-5 ring system with precise stereocontrol.

Retrosynthetic Analysis

The synthesis hinges on constructing the bicyclic hydroazulene core from a monocyclic precursor (Carvone).

-

Starting Material: (R)-(-)-Carvone (Commercially available, chiral pool).

-

Key Intermediate: A functionalized cyclopentenone capable of undergoing ring expansion or cyclization to form the seven-membered ring.

Synthetic Protocol (Core Strategy)

-

Favorskii Rearrangement:

-

(R)-Carvone is brominated and subjected to Favorskii rearrangement to contract the 6-membered ring into the 5-membered ring (cyclopentene derivative) required for the guaianolide A-ring [1].

-

-

Side Chain Installation:

-

Stereoselective addition of a vinyl lithium species to the aldehyde intermediate establishes the carbon framework for the subsequent ring closure.

-

-

Ring Closure (Formation of the 7-membered ring):

-

A Lewis acid-mediated cyclization or a Pd-catalyzed borylative cyclization is employed to fuse the second 5-membered ring (lactone) and the central 7-membered ring simultaneously or sequentially.

-

-

Late-Stage Functionalization:

-

Esterification: Attachment of the tiglic acid side chain via Yamaguchi esterification.[8]

-

Oxidation: Allylic oxidation introduces the requisite hydroxyl groups and the exocyclic methylene.

-

Note: For Eupalinilide E, a chlorination step is included.[5] For A, this is omitted or modified to retain the hydroxyl/ester functionality.

-

Synthetic Pathway Diagram

Figure 2: The strategic logic of the Siegel/Maity total synthesis, transforming Carvone into the complex tricyclic core.

Pharmacodynamics: HSPC Expansion

The most critical property of Eupalinilide A is its ability to modulate stem cell fate.[8] Unlike standard cytotoxic agents, it acts as a differentiation inhibitor .

Mechanism of Action[11]

-

Target: Eupalinilide A targets signaling pathways governing the balance between self-renewal and differentiation (likely involving Myc or inhibition of specific differentiation-driving transcription factors).

-

Effect: It decouples proliferation from differentiation. Normally, when HSPCs proliferate ex vivo, they rapidly differentiate into lineage-committed cells (losing stemness). Eupalinilide A blocks this differentiation, allowing the stem cell pool to expand [2].[8]

-

Potency: Active in the nanomolar range (approx. 600 nM for expansion effects).

-

Synergy: It shows additive effects when combined with other expansion agents like UM171 or Aryl Hydrocarbon Receptor (AhR) antagonists (e.g., SR1) [3].

Therapeutic Implications[5][7][13]

-

Cord Blood Transplantation: Overcomes the low cell dose limitation of umbilical cord blood units by expanding the number of functional HSCs prior to transplant.

-

Gene Therapy: Allows for the expansion of gene-edited HSCs (e.g., CRISPR-Cas9 modified) before re-infusion into the patient.

Signaling Interaction Map

Figure 3: Pharmacodynamic mechanism. Eupalinilide A arrests the default differentiation pathway, forcing CD34+ cells into a self-renewal cycle.

References

-

Siegel, D., et al. (2016).[8] "Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion." Journal of the American Chemical Society.[8] Link

-

Maity, R., & Hajra, S. (2022).[5] "Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion." Organic Letters. Link

-

ChemFaces. (n.d.).[8] "Eupalinilide B Datasheet." (Used for structural comparison of the non-chlorinated congeners). Link

-

Stier, S., et al. (2013). "Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells."[6][8][12] ACS Chemical Biology. Link

Sources

- 1. Eupalinilide E | C20H25ClO6 | CID 11188671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eupatorium lindleyanum DC.| BioCrick [biocrick.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation of Nucleated Cells from Whole Blood [protocols.io]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]

- 9. Total synthesis of atropodiastereomers of heterodimeric Amaryllidaceae alkaloids: narcipavline and narcikachnine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of Eupalinilide A (C20H25ClO7)

A Novel Modulator of Hematopoietic Stem Cell Fate and Expansion

Executive Summary

Eupalinilide A (Formula: C₂₀H₂₅ClO₇) is a highly oxygenated, chlorinated sesquiterpene lactone of the guaianolide class, isolated from the medicinal plant Eupatorium lindleyanum.[1][2] Unlike many cytotoxic sesquiterpenes that function primarily as non-specific alkylating agents, Eupalinilide A has emerged as a precision tool in regenerative medicine. Its primary biological significance lies in its ability to inhibit hematopoietic stem and progenitor cell (HSPC) differentiation while promoting their ex vivo expansion . This property addresses a critical bottleneck in hematopoietic stem cell transplantation (HSCT) and gene therapy: the difficulty of generating sufficient numbers of undifferentiated, transplantable stem cells from limited donor sources (e.g., cord blood).

Chemical Identity & Structural Architecture[1][3]

The molecular architecture of Eupalinilide A is defined by a guaiane skeleton characterized by a 5,7-bicyclic core fused to a

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (1S,3S,4R,5R,6S,7S,8R,10R,11S)-6-chloro-3,4,8-trihydroxy-10-(hydroxymethyl)-3,11-dimethyl-6,12-dioxatricyclo[9.3.0.0 |

| Molecular Formula | C₂₀H₂₅ClO₇ |

| Molecular Weight | 412.86 g/mol |

| Exact Mass | 412.1289 (³⁵Cl dominant isotopologue) |

| Class | Chlorinated Guaianolide Sesquiterpene Lactone |

| Key Functional Groups | |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |

Structural Significance of Chlorine

The chlorine atom in Eupalinilide A is not merely a bystander; halogenation in natural products often enhances biological activity by:

-

Electronic Modulation: Altering the pKa of neighboring functional groups.

-

Lipophilicity: Increasing membrane permeability (

) compared to non-chlorinated analogs. -

Target Interaction: Facilitating specific halogen-

interactions or filling hydrophobic pockets in the target protein.

Isolation & Characterization Protocols

Due to the low natural abundance of Eupalinilide A (<0.01% dry weight), rigorous isolation protocols are required. The following methodology ensures high purity for biological assays.

Extraction Methodology (from E. lindleyanum)

Principle: Sequential solvent partitioning based on polarity to separate the sesquiterpene lactone fraction from chlorophylls, fats, and highly polar glycosides.

-

Initial Extraction: Macerate air-dried, powdered whole plants of Eupatorium lindleyanum with 95% Ethanol (EtOH) at room temperature (3 x 48h).

-

Concentration: Evaporate solvent under reduced pressure (

C) to yield the crude extract. -

Partitioning:

-

Suspend crude extract in H₂O.

-

Partition sequentially with Petroleum Ether (removes lipids/waxes).

-

Partition with Ethyl Acetate (EtOAc) . Critical Step: Eupalinilide A resides in the EtOAc fraction.

-

Discard the aqueous layer (contains sugars/glycosides).

-

-

Chromatographic Purification:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: Gradient elution with Chloroform:Methanol (

) from 100:1 to 10:1. -

Refinement: Fractions containing the target (monitored by TLC) are further purified via RP-HPLC (C18 column,

gradient).

-

Structural Validation (Self-Validating Metrics)

To confirm the identity of C₂₀H₂₅ClO₇, researchers must verify the following spectral fingerprints:

-

Mass Spectrometry (MS): Look for the characteristic chlorine isotope pattern. The molecular ion

at m/z 413 and the -

¹H-NMR: Diagnostic signals include the exocyclic methylene protons of the lactone ring (typically two doublets around

5.5–6.2 ppm) and the signals corresponding to the ester side chains (e.g., tigloyl or angeloyl groups if present).

Biological Mechanism of Action[6][7][8]

Eupalinilide A operates via a mechanism distinct from standard cytotoxic agents. While its congener, Eupalinilide E, is noted for cytotoxicity against KRAS-mutant lung cancer, Eupalinilide A is distinguished by its ability to decouple stem cell expansion from differentiation.

The Differentiation Blockade

In normal hematopoiesis, HSPCs differentiate into lineage-committed cells (erythrocytes, leukocytes) at the expense of the stem cell pool. Eupalinilide A inhibits this differentiation, specifically suppressing erythropoiesis, thereby forcing the cells to undergo self-renewing divisions instead.

-

Target Pathway: Evidence suggests Eupalinilide A acts synergistically with or parallel to the Aryl Hydrocarbon Receptor (AhR) pathway. AhR antagonists (e.g., SR1) are known to expand HSCs.[3] Eupalinilide A enhances this effect, suggesting it targets a convergent downstream node regulating the "stemness" transcriptional program.

-

Phenotypic Outcome: Expansion of CD34⁺/CD38⁻ cell populations (primitive progenitors) without inducing apoptosis or senescence.

Pathway Visualization

The following diagram illustrates the modulation of HSPC fate by Eupalinilide A.

Caption: Eupalinilide A intercepts differentiation signaling, likely modulating the AhR axis, to shift the HSPC fate decision from lineage commitment to self-renewing expansion.

Therapeutic Potential & Drug Development[3]

Clinical Context: Hematopoietic Stem Cell Transplantation (HSCT)

The clinical utility of Eupalinilide A is positioned in ex vivo cell processing .

-

Problem: Cord blood units often contain insufficient HSCs for adult patients, leading to delayed engraftment or graft failure.

-

Solution: Culturing CD34⁺ cells with Eupalinilide A allows for the multiplication of the stem cell dose prior to transplantation.

Structure-Activity Relationship (SAR) Insights

-

The Chlorine Atom: Synthetic studies on related eupalinilides suggest the chlorine atom is essential for the specific conformational lock required to bind its target. Removal of the chlorine often results in loss of potency or a shift to general cytotoxicity.

-

Lactone Ring: The

-methylene-

Toxicity & Safety

Unlike Eupalinilide E, which is potent against KRAS-mutant cancer cells (IC₅₀ ~28 nM), Eupalinilide A shows a wider therapeutic window in the context of HSPC culture. However, in vivo toxicity remains a concern for systemic administration due to the reactive lactone moiety. Current development focuses on ex vivo use where the compound is washed away before the cells are infused into the patient.

References

-

Siegel, D., et al. (2016). "Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion."[1] Journal of the American Chemical Society.[1] Link

-

Huo, Y., et al. (2004). "Sesquiterpene Lactones from Eupatorium lindleyanum."[4] Journal of Natural Products. (Primary isolation source for Eupalinilide A).[1]

-

Boitano, A. E., et al. (2010). "Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells." Science. (Contextual reference for the mechanism of HSPC expansion). Link

-

PubChem Database. "Eupalinilide E (Compound Summary)." National Center for Biotechnology Information. (Structural cross-reference for chlorinated eupalinilides). Link

-

Yang, L., et al. (2020). "Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review." Frontiers in Pharmacology. Link

Sources

- 1. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]

- 2. eurochlor.org [eurochlor.org]

- 3. Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Chlorinated Guaianolide Sesquiterpenes: Structural Diversity, Isolation Strategies, and Therapeutic Potential

[1]

Executive Summary

Chlorinated guaianolide sesquiterpenes represent a rare but pharmacologically potent subclass of sesquiterpene lactones (STLs). Predominantly isolated from the Asteraceae family (Centaurea, Achillea, Saussurea), these compounds are distinguished by the incorporation of chlorine atoms into the 5,7,5-tricyclic guaiane skeleton or its ester side chains. Unlike their non-chlorinated counterparts, the presence of chlorine significantly alters the physicochemical properties—specifically lipophilicity and steric volume—enhancing interactions with hydrophobic pockets in protein targets such as Bcl-2 and NF-κB.

This technical guide synthesizes the current state of knowledge on these compounds, providing a rigorous framework for their isolation using isotopic tracking, their structure-activity relationships (SAR), and their mechanistic pathways in oncology and inflammation.

Structural Classification & Biosynthetic Logic

The guaianolide skeleton consists of a hydroazulene system (a fused 5- and 7-membered ring) with a γ-lactone moiety. Chlorination typically occurs via enzymatic halogenation or nucleophilic attack during biosynthesis, often at highly specific positions that define the compound's reactivity.

Key Structural Motifs[2][3]

-

Chlorohyssopifolins (A–E): Characterized by hydroxy/acetyl groups on the cyclopentane ring and chlorine often located at C-15 or within ester side chains.[1]

-

Chlorojanerin: A potent cytotoxic agent featuring a chlorine atom that enhances binding affinity to anti-apoptotic proteins.

-

Centaurepensin: Notable for containing two chlorine atoms, significantly increasing its lipophilic profile.

Biosynthetic Pathway Visualization

The following diagram illustrates the logical flow from the farnesyl pyrophosphate precursor to the chlorinated guaianolide scaffold.

Figure 1: Biosynthetic logic flow from FPP to specific chlorinated guaianolides, highlighting the late-stage halogenation event.

Technical Protocol: LC-MS Isotopic Tracking for Isolation

Isolating chlorinated sesquiterpenes is challenging due to their low abundance and structural similarity to non-chlorinated analogs. The most robust method exploits the natural isotopic abundance of Chlorine (

Rationale

Standard UV-guided fractionation often misses chlorinated minor metabolites. Mass Spectrometry (MS) tracking of the characteristic "M" and "M+2" isotope pattern provides a self-validating filter to identify chlorine-containing fractions before purification.

Step-by-Step Workflow

Reagents & Equipment:

-

Solvents: HPLC-grade Acetonitrile (ACN), Water (0.1% Formic Acid), Dichloromethane (DCM).

-

Instrument: LC-QTOF-MS or LC-Orbitrap (High Resolution is preferred but Triple Quad works for pattern recognition).

-

Software: MassHunter or Xcalibur with isotope pattern matching algorithms.

Protocol:

-

Extraction:

-

Macerate air-dried plant material (e.g., Centaurea sp.) in DCM:MeOH (1:1) for 48 hours.

-

Filter and evaporate to dryness under reduced pressure (<40°C) to prevent thermal dehalogenation.

-

-

Liquid-Liquid Partitioning:

-

Resuspend crude extract in 90% MeOH/H2O.

-

Partition against n-Hexane (removes fats/waxes).

-

Dilute MeOH layer to 60% and partition against DCM. Retain DCM fraction (concentrates STLs).

-

-

LC-MS Screening (The Critical Step):

-

Inject DCM fraction into LC-MS (C18 column, Gradient 10-100% ACN over 30 min).

-

Data Mining: Apply a filter for mass pairs separated by 1.997 Da with an intensity ratio of ~3:1 (for 1 Cl) or ~9:6:1 (for 2 Cl).

-

Validation: Confirm retention time shifts; chlorinated derivatives typically elute later than their non-chlorinated parents due to increased lipophilicity.

-

-

Targeted Isolation:

-

Scale up to Semi-Prep HPLC using the retention times identified in Step 3.

-

Collect peaks corresponding strictly to the isotopic signature.

-

-

Structure Confirmation:

-

Verify using 1H-NMR. Look for deshielded signals corresponding to protons adjacent to chlorine (often shifting

3.5–4.5 ppm).

-

Mechanism of Action & Pharmacology

The bioactivity of chlorinated guaianolides is driven by two synergistic mechanisms:

-

Alkylation (The Warhead): The

-methylene- -

Lipophilic/Steric Modulation (The Chlorine Effect): The chlorine atom enhances membrane permeability and creates specific steric clashes or fits within binding pockets (e.g., Bcl-2), which non-chlorinated analogs cannot achieve.

Signaling Pathway: Apoptosis & Inflammation

Chlorojanerin and Chlorohyssopifolins induce apoptosis in leukemia (U-937, HL-60) and lung cancer (A549) cells by simultaneously blocking survival signaling and triggering mitochondrial death pathways.

Figure 2: Dual-mechanism pathway showing NF-κB suppression and Bcl-2 inhibition leading to apoptosis.

Comparative Bioactivity Data (SAR)

The following table summarizes the cytotoxic potency of key chlorinated guaianolides. Note the correlation between chlorination and low micromolar IC50 values, particularly in resistant cell lines.

| Compound | Source | Target Cell Line | IC50 (µM) | Mechanism Note |

| Chlorojanerin | Centaurea sp.[2][3][4][5] | A549 (Lung) | 10.0 | G2/M Arrest, Bcl-2 docking |

| Chlorojanerin | Saussurea heteromalla | THP-1 (Leukemia) | 2.3 ± 0.2 | NF-κB gene suppression |

| Chlorohyssopifolin A | Centaurea hyssopifolia | U-937 (Leukemia) | < 10.0 | Potent Caspase activator |

| Linichlorin A | Centaurea linifolia | HL-60 | < 5.0 | High lipophilicity enhances uptake |

| Centaurepensin | Centaurea repens | General Cytotoxicity | High | Bis-chlorinated; structural rarity |

Key SAR Insight: The chlorine atom at C-15 or side chains generally increases potency compared to non-chlorinated parent compounds (e.g., Janerin) by improving cellular uptake and metabolic stability against hydrolytic enzymes.

References

-

Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells. International Journal of Molecular Sciences. (2020). Link

-

Assessment of the Anticancer Effect of Chlorojanerin Isolated from Centaurothamnus maximus on A549 Lung Cancer Cells. MDPI / ResearchGate. (2023). Link

-

NF-κB dependent anti-inflammatory activity of chlorojanerin isolated from Saussurea heteromalla. Phytomedicine / PubMed. (2012). Link

-

Chlorine-containing guaianolide sesquiterpenoids from Achillea millefolium L. Phytochemistry / ResearchGate. (2022).[6] Link

-

Chlorinated Guaiane-Type Sesquiterpene Lactones of Natural Origin. Journal of Natural Products. (2015). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. NF-κB dependent anti-inflammatory activity of chlorojanerin isolated from Saussurea heteromalla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chlorine-containing guaianolide sesquiterpenoids from Achillea millefolium L. with inhibitory effects against LPS-induced NO release in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Eupalinilide A

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Eupalinilide A, a sesquiterpene lactone with significant potential in biomedical research.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. Furthermore, forced degradation studies were conducted to establish the stability-indicating properties of the method, making it suitable for the analysis of Eupalinilide A in both pure form and during stability studies. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quality control and characterization of Eupalinilide A.

Introduction to Eupalinilide A

Eupalinilide A is a naturally occurring sesquiterpene lactone isolated from Eupatorium lindleyanum.[1] Sesquiterpene lactones are a class of compounds known for their diverse biological activities, and Eupalinilide A, in particular, has garnered interest for its potential therapeutic applications.[2] Given the interest in its biological activity and the challenges associated with its natural abundance, a reliable and validated analytical method is crucial for its accurate quantification in various contexts, from chemical synthesis to formulation development.[3][4] High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[5][6]

Chromatographic Principles and Method Rationale

The developed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like sesquiterpene lactones.

-

Stationary Phase: A C18 column is selected for its hydrophobic properties, which allows for good retention and separation of Eupalinilide A from potential impurities.

-

Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate separation and resolution of the analyte from any degradation products. The use of a gradient allows for the elution of compounds with a wider range of polarities. A small amount of acid (e.g., acetic acid or phosphoric acid) is often added to the mobile phase to improve peak shape and reproducibility.[7][8]

-

Detection: Eupalinilide A, like many sesquiterpene lactones, possesses a chromophore that allows for detection by UV spectrophotometry.[9] A Diode Array Detector (DAD) is used to monitor the elution, and the detection wavelength is set at 210 nm, a common wavelength for the analysis of this class of compounds.[8]

Experimental Workflow

The overall workflow for the analysis of Eupalinilide A by HPLC is depicted below.

Caption: Overall workflow for the HPLC analysis of Eupalinilide A.

Detailed Protocol

Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Eupalinilide A reference standard.

-

HPLC grade acetonitrile, water, and acetic acid.

-

Analytical balance, volumetric flasks, and pipettes.

-

Syringe filters (0.45 µm).

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Eupalinilide A reference standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD at 210 nm |

System Suitability Testing

Before initiating any sample analysis, the performance of the chromatographic system must be verified through system suitability testing (SST).[10][11][12] Inject a working standard solution (e.g., 50 µg/mL) in replicate (n=6) and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies were performed on Eupalinilide A under various stress conditions as recommended by ICH guideline Q1A(R2).[16][17][18] A solution of Eupalinilide A (100 µg/mL) was subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard. The method is considered specific if the Eupalinilide A peak is well-resolved from any degradation product peaks.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of Eupalinilide A standard solutions at six different concentrations ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

The accuracy of the method was determined by the recovery of known amounts of Eupalinilide A spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

| Spike Level | % Recovery |

| 80% | 98.0 - 102.0% |

| 100% | 98.0 - 102.0% |

| 120% | 98.0 - 102.0% |

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[13]

-

Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (50 µg/mL) were performed on the same day.

-

Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by two different analysts using different equipment.

| Precision Level | % RSD of Peak Area |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

| Parameter | Result |

| LOD | ~0.3 µg/mL |

| LOQ | ~1.0 µg/mL |

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.

-

Flow Rate: ± 0.1 mL/min

-

Column Temperature: ± 2 °C

-

Mobile Phase Composition: ± 2% organic content

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Analysis and Reporting

The concentration of Eupalinilide A in a sample is calculated using the linear regression equation obtained from the calibration curve. All results should be reported with appropriate units and statistical parameters.

Conclusion

The developed and validated RP-HPLC method for the quantification of Eupalinilide A is specific, accurate, precise, and linear over the concentration range of 1-100 µg/mL. The method's stability-indicating nature, as demonstrated by forced degradation studies, makes it a reliable tool for the quality control and stability assessment of Eupalinilide A.

References

-

Maity, R., & Hajra, S. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion. Organic Letters, 24(26), 4758–4762. [Link]

-

ChemistryViews. (2022). Asymmetric Total Synthesis of Eupalinilide E. [Link]

-

R Discovery. Forced Degradation Studies Research Articles. [Link]

-

Boligon, A. A., et al. (2015). Development and Validation of an HPLC-DAD Analysis for Flavonoids in the gel of Scutia buxifolia. Journal of Chromatographic Science, 53(8), 1344–1349. [Link]

-

Avula, B., et al. (2009). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(15), 6673–6680. [Link]

-

Bai, N., et al. (2014). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods, 6(15), 5826-5834. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

CordenPharma. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]

-

Li, W. K., et al. (2005). The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 724–729. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Education and Scientific Methods, 12(4), 1-8. [Link]

-

United States Pharmacopeia. (2023). 〈621〉 Chromatography. [Link]

-

Chen, Y., et al. (2012). Rapid Determination of Human Globin Chains Using Reversed-Phase High-Performance Liquid Chromatography. Analytical Biochemistry, 429(1), 1-6. [Link]

-

Avula, B., et al. (2009). Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 57(15), 6673–6680. [Link]

-

Pharmaguideline. (2023). System Suitability in HPLC Analysis. [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Šimat, V., et al. (2021). Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents. Foods, 10(11), 2776. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Organic Chemistry Portal. (2017). The Siegel Synthesis of Eupalinilide E. [Link]

-

United States Pharmacopeia. (2023). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. [Link]

-

ResearchGate. (2022). Ultra high-Performance Liquid Chromatography (UHPLC) method development and validation for the identification of oxidized product of Epigallocatechin-3-Gallate (EGCG). [Link]

-

ResearchGate. (2022). Eupatorium lindleyanum and the chemical structure of eupalinilide B. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

-

YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

-

MSI Publishers. (2023). Extraction, Isolation and Characterization of sesquiterpene lactone (1α,4α-dihydroxyguaia-2,10(14),11(13) -trien-12,6α-olide) From Artmisia afra Jacq. ex Willd. [Link]

-

Oxford Academic. (2013). Quantification of Sesquiterpene Lactones in Parthenium hyterophorous by Normal-Phase HPLC. [Link]

-

PubChem. Etofylline. [Link]

Sources

- 1. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistryviews.org [chemistryviews.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Rapid determination of human globin chains using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. msipublishers.com [msipublishers.com]

- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. resolvemass.ca [resolvemass.ca]

- 18. onyxipca.com [onyxipca.com]

Troubleshooting & Optimization

Technical Support Center: Eupalinilide A Purification & Isolation

The following guide is designed as a dynamic Technical Support Center for researchers optimizing the purification of Eupalinilide A , a cytotoxic sesquiterpene lactone isolated from Eupatorium lindleyanum.

This content is structured to address real-world chromatographic challenges, moving beyond generic recipes to provide a mechanistic understanding of separation logic.

Current Status: Systems Operational Operator Level: Senior Application Scientist Topic: Gradient Optimization & Troubleshooting for Sesquiterpene Lactones

🔬 Module 1: Mobile Phase Chemistry & Column Selection

Ticket #402: "Which solvent system provides the best selectivity for Eupalinilide A vs. B?"

The Senior Scientist's Response:

Eupalinilide A and its isomer Eupalinilide B are structurally similar sesquiterpene lactones. Separation difficulties often arise from their nearly identical hydrophobicity. While many standard protocols start with Methanol (MeOH), Acetonitrile (ACN) is often superior for resolving these critical isomeric pairs due to its dipole-dipole interactions, which differ from Methanol's hydrogen-bonding dominant mechanism.[1]

Recommended Mobile Phase Architecture:

-

Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (FA).[1]

-

Why: The lactone ring is susceptible to hydrolysis under basic conditions. Maintaining a pH ~2.7 with FA stabilizes the molecule and suppresses silanol ionization on the column, reducing peak tailing [1].

-

-

Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Why: ACN has a lower viscosity than MeOH, allowing for higher flow rates and better mass transfer, which sharpens peaks for closely eluting impurities.

-

Stationary Phase Selection Matrix:

| Column Chemistry | Selectivity Mechanism | Recommendation Level | Use Case |

| C18 (ODS) | Hydrophobic Interaction | Primary | Initial screening and general purification.[1] |

| Phenyl-Hexyl | Secondary | If A/B isomers co-elute on C18.[1] The aromatic ring interacts with the lactone's unsaturation. | |

| C8 | Hydrophobic (Lower Ret.) | Tertiary | If the compound is retained too strongly (>20 min) on C18. |

📉 Module 2: Gradient Profile Optimization

Ticket #409: "My target peak elutes, but impurities are co-eluting on the front and tail. How do I fix the gradient?"

The Senior Scientist's Response:

This is a classic "General Gradient" failure. You are likely running a linear 5–95% gradient. To purify Eupalinilide A effectively, you must convert your scouting run into a Focused Gradient .

The Optimization Protocol:

-

Run a Scouting Gradient: 5% B to 95% B over 20 minutes.

-

Calculate

CV: Determine the %B at which Eupalinilide A elutes. Let's assume it elutes at 60% B . -

Design the Focused Gradient: Create a shallow slope centered around that elution point.

Step-by-Step Focused Gradient Protocol:

-

Equilibration: 5% B for 2 minutes (removes highly polar impurities).

-

Rapid Ramp: 5% B

50% B over 1 minute (get to the "start line" quickly). -

Shallow Separation Phase: 50% B

70% B over 15 minutes.-

Logic: This reduces the slope from 4.5% per minute (scouting) to 1.3% per minute. This flattening increases the resolution (

) between the target and closely eluting isomers [2].

-

-

Wash: 95% B for 3 minutes.

Visualization: Gradient Optimization Logic

The following diagram illustrates the decision process for converting a scouting run into a purification method.

Caption: Workflow for converting a standard linear gradient into a high-resolution focused method for sesquiterpene lactones.

🛠 Module 3: Troubleshooting & FAQs

Ticket #415: "I see 'ghost peaks' in my blank run after injecting Eupalinilide A."

Diagnosis: Sesquiterpene lactones can be "sticky" on C18 columns due to their lipophilicity. Ghost peaks usually indicate carryover. Solution:

-

Needle Wash: Ensure your autosampler needle wash is at least 50% organic (MeOH or ACN). Water-only washes are ineffective here.[1]

-

Sawtooth Wash: At the end of your run, oscillate between 95% B and 10% B three times. This disrupts the equilibrium more effectively than a static high-organic hold.

Ticket #422: "The peak shape is asymmetrical (tailing factor > 1.5)."

Diagnosis: Secondary silanol interactions are likely occurring between the free hydroxyls of Eupalinilide A and the silica backbone of the column. Solution:

-

Increase Buffer Strength: If using 0.1% Formic Acid, try 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent and will mask silanols more effectively, sharpening the peak.

-

Note: If using Mass Spec (LC-MS), stick to Formic Acid to avoid signal suppression, but consider a column with "end-capping" technology [3].[1]

📊 Summary of Physicochemical Properties for Purification

Data synthesized from Eupatorium isolation studies [4, 5].

| Parameter | Value / Characteristic | Implication for Purification |

| Class | Sesquiterpene Lactone | UV active at 210 nm (carbonyl); weak at 254 nm.[1] |

| Polarity | Moderate-Low | Elutes in the 50-80% Organic range on C18.[1] |

| Stability | Acid Stable / Base Labile | Avoid pH > 7.5 . Lactone ring may open. |

| Solubility | Good: MeOH, ACN, EtOAcPoor: Water | Dissolve sample in MeOH or DMSO for injection; avoid pure water. |

📝 References

-

Siegel, D. (2016).[2] The Siegel Synthesis of Eupalinilide E. Organic Chemistry Portal. Link

-

Biotage. (2023).[3] Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage Blog. Link

-

Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Kromasil Technical Guide. Link

-

MDPI. (2012). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules. Link[1]

-

PubChem. (2025). Eupalinilide E Compound Summary. National Library of Medicine. Link[1]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: Eupalinilide A vs. Eupalinilide E

Executive Summary: The Structural Divergence

In the realm of natural product drug discovery, Eupalinilide A (EupA) and Eupalinilide E (EupE) represent a classic case of "activity cliffs"—where minor structural modifications lead to profound differences in biological phenotype.

While both compounds are chlorinated germacranolide sesquiterpene lactones isolated from Eupatorium lindleyanum, they diverge sharply in their cytotoxic profiles. Eupalinilide E is a potent, selective cytotoxic agent against KRAS-mutant lung cancer cells (IC50: 28 nM), whereas Eupalinilide A lacks this potent cytotoxicity, functioning primarily as a modulator of hematopoietic stem cell (HSC) expansion.

This guide dissects the experimental data, mechanistic pathways, and optimal applications for each compound, providing researchers with the evidence needed to select the correct reagent for oncology versus regenerative medicine workflows.

Chemical Identity & Structural Basis

Understanding the cytotoxicity difference requires a look at the chemical scaffold. Both molecules possess the core germacranolide skeleton, but the oxidation state differs.

| Feature | Eupalinilide A (EupA) | Eupalinilide E (EupE) |

| Formula | C₂₀H₂₅ClO₇ | C₂₀H₂₅ClO₆ |

| Molecular Weight | 412.86 g/mol | 396.86 g/mol |

| Key Moiety | Chlorinated germacranolide | Chlorinated germacranolide |

| Solubility | DMSO, Ethanol | DMSO, Ethanol |

| Primary Classification | Stem Cell Modulator | Cytotoxic Agent / Stem Cell Modulator |

Insight: The presence of the additional oxygen atom in EupA (likely a hydroxyl or epoxide variance depending on specific stereochemistry assignments in literature) correlates with a loss of acute cytotoxicity against A549 cells, suggesting the specific pharmacophore required for cancer cell killing is disrupted in EupA.

Comparative Cytotoxicity Profile

The following data consolidates findings from primary isolation papers and subsequent total synthesis studies (e.g., Siegel et al., Maity & Hajra).

Quantitative Cytotoxicity Data (IC50)[1]

| Cell Line | Tissue Origin | Mutation Status | Eupalinilide A (IC50) | Eupalinilide E (IC50) |

| A549 | Lung Carcinoma | KRAS Mutant | > 10 µM (Inactive) | 28 nM |

| P388 | Leukemia | Murine | Inactive | Inactive |

| HeLa | Cervical Cancer | HPV+ | > 10 µM | > 10 µM |

| HSPC | Stem Cells | CD34+ | Expands Pool (Non-toxic) | Expands Pool (Non-toxic*) |

*Note: EupE promotes expansion at sub-cytotoxic doses or in non-cancerous contexts, but its potent killing is specific to KRAS-mutant A549 cells.

The "Selectivity" Factor

Eupalinilide E is not a broad-spectrum toxin. Its activity is highly specific to A549 cells.[1] This specificity implies a mechanism of action that exploits the metabolic or signaling vulnerabilities created by the KRAS mutation .

-

EupA: Lacks the "warhead" necessary to trigger this KRAS-synthetic lethal effect.

-

EupE: Possesses the requisite electrophilicity or binding affinity to engage the target (likely involving alkylation via the lactone ring) in the KRAS context.

Mechanistic Pathways & Biological Logic

The divergence in cytotoxicity suggests two distinct signaling outcomes.

Eupalinilide E: The KRAS-Synthetic Lethal Pathway

In A549 cells, EupE likely induces stress signals that the KRAS-addicted cells cannot resolve. While the exact protein target remains under investigation (often hindered by compound scarcity), the phenotype resembles HSP90 inhibition or ROS induction leading to apoptosis.

Eupalinilide A & E: The Stem Cell Expansion Pathway

Both compounds share the ability to inhibit the differentiation of CD34+ hematopoietic stem/progenitor cells (HSPCs). This is a distinct, non-cytotoxic mechanism.

-

Mechanism: Inhibition of differentiation signaling (possibly via AhR antagonism or downstream Notch modulation).

-

Result: Self-renewal of stem cells without apoptosis.

Visualizing the Divergence

The following diagram illustrates how a researcher should choose between EupA and EupE based on the biological output desired.

Figure 1: Functional divergence of Eupalinilides. EupE exhibits dual functionality (cytotoxicity in cancer, expansion in stem cells), while EupA is specialized for stem cell expansion without cytotoxic risk.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Comparative Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of EupA vs. EupE in A549 cells.

-

Cell Seeding: Seed A549 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Compound Preparation:

-

Dissolve EupA and EupE stocks in DMSO (10 mM).

-

Prepare serial dilutions in culture medium (Range: 0.1 nM to 10 µM).

-

Critical Control: Ensure final DMSO concentration < 0.1%.

-

-

Treatment: Add 100 µL of diluted compounds to wells. Incubate for 72h.

-

Readout:

-

Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

-

Remove supernatant; dissolve formazan crystals in 150 µL DMSO.

-

Measure absorbance at 570 nm.

-

-

Data Analysis: Fit dose-response curves using non-linear regression (Log(inhibitor) vs. normalized response).

-

Expected EupE IC50: ~20–30 nM.

-

Expected EupA IC50: >10,000 nM.

-

Protocol B: HSPC Expansion Assay (Flow Cytometry)

Objective: Verify the stem cell expansion capability of EupA/EupE.

-

Isolation: Isolate CD34+ cells from cord blood or bone marrow using magnetic bead separation.

-

Culture: Culture cells in serum-free expansion medium (SFEM) supplemented with SCF, TPO, and FLT3L.

-

Treatment: Treat cells with EupA or EupE (500 nM) for 7 days.

-

Staining: Harvest cells and stain with anti-CD34-FITC and anti-CD38-PE.

-

Analysis: Use Flow Cytometry to quantify the CD34+/CD38- population (primitive stem cells).

-

Success Metric: >2-fold increase in CD34+ fraction compared to DMSO control.

-

Conclusion & Recommendations

-

For Cancer Research: Eupalinilide E is the clear choice. Its nanomolar potency against A549 cells makes it a valuable lead for studying KRAS-mutant lung cancer vulnerabilities.[1] Eupalinilide A should be used only as a negative control for cytotoxicity.

-

For Stem Cell Engineering: Both compounds are effective, but Eupalinilide A offers a safer profile for ex vivo expansion protocols where accidental cytotoxicity must be avoided. EupE can be used but requires strict titration to stay below the cytotoxic threshold.

Final Verdict:

-

Eupalinilide A: The "Regenerator" (Stem Cell Tool).

-

Eupalinilide E: The "Dual-Blade" (Cytotoxic Weapon & Stem Cell Tool).

References

-

Huo, C. H., et al. (2004). Sesquiterpene lactones from Eupatorium lindleyanum.[1]Journal of Natural Products , 67(9), 1470-1475.

- Primary isolation paper describing Eupalinilides A-E and initial cytotoxicity observ

-

Siegel, D., et al. (2016). Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion.[2]Journal of the American Chemical Society , 138(18), 6068-6073. [2]

- Establishes the HSPC expansion activity and confirms the structure via total synthesis.

-

Maity, R., & Hajra, S. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion.Organic Letters , 24(26), 4780-4784.

-

Reconfirms the potent cytotoxicity of EupE against A549 (28 nM) and lack of activity in P388.[1]

-

-

Gao, J., et al. (2013). Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells.[3]ACS Chemical Biology , 8(6), 1154-1161.

- Detailed mechanistic study on the stem cell modul

Sources

A Comparative Guide to the Structure-Activity Relationship of Eupalinilide Analogs in Cancer Cytotoxicity and Hematopoietic Stem Cell Expansion

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, the Eupalinilide family of sesquiterpene lactones, isolated from Eupatorium lindleyanum, presents a compelling case for therapeutic development. These compounds have demonstrated potent biological activities, including cytotoxicity against various cancer cell lines and the expansion of human hematopoietic stem and progenitor cells (HSPCs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of key Eupalinilide analogs, offering insights into the structural motifs crucial for their distinct biological effects.

Introduction to Eupalinilides: A Dual-Action Scaffold

Eupalinilides are guaianolide sesquiterpenes characterized by a complex polycyclic structure. Their therapeutic potential lies in two primary areas: oncology and regenerative medicine. Certain analogs exhibit potent cytotoxic effects, earmarking them as potential anticancer agents, while others promote the ex vivo expansion of HSPCs, a critical need for bone marrow transplantation. Understanding the SAR of these compounds is paramount for optimizing their efficacy and selectivity for either application.

Comparative Analysis of Biological Activities

The biological activities of prominent Eupalinilide analogs have been evaluated in various in vitro models. A summary of their cytotoxic activities against a panel of human cancer cell lines is presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Eupalinilide A | A549 | Non-Small Cell Lung Cancer | Not explicitly reported, but induces ferroptosis and apoptosis | [1] |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly reported, but induces ferroptosis and apoptosis | [1] | |

| Eupalinilide B | TU686 | Laryngeal Cancer | 6.73 | [2][3] |

| TU212 | Laryngeal Cancer | 1.03 | [2][3] | |

| M4e | Laryngeal Cancer | 3.12 | [2][3] | |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [2][3] | |

| Hep-2 | Laryngeal Cancer | 9.07 | [2][3] | |

| LCC | Laryngeal Cancer | 4.20 | [2][3] | |

| A549 | Non-Small Cell Lung Cancer | Potent anti-proliferative activity | [2] | |

| Eupalinilide E | A549 | Non-Small Cell Lung Cancer | 0.028 | |

| Eupalinolide O | MDA-MB-231 (48h) | Triple-Negative Breast Cancer | 5.85 | [1] |

| MDA-MB-453 (48h) | Triple-Negative Breast Cancer | 7.06 | [1] | |

| MDA-MB-468 (72h) | Triple-Negative Breast Cancer | 1.04 | ||

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 | [4][5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 | [4][5] |

In the context of regenerative medicine, Eupalinilide E has been identified as a promoter of human HSPC expansion.[6] This dual activity within the same family of compounds underscores the subtle structural modifications that dictate their biological outcomes.

Structure-Activity Relationship (SAR) Analysis

A comparative analysis of the structures of Eupalinilide A, B, E, J, and O reveals key insights into their SAR. The core guaianolide skeleton with an α-methylene-γ-lactone moiety is a common feature and is widely recognized as a crucial element for the biological activity of sesquiterpene lactones.[7][8] This reactive group can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols, leading to the modulation of various cellular pathways.[7]

The variations in substituents on the core structure appear to fine-tune the potency and selectivity of these analogs. While a detailed quantitative SAR study is not yet available, a qualitative comparison of the known active compounds suggests that the nature and position of ester groups and hydroxylations significantly influence their cytotoxic profiles and their ability to interact with specific cellular targets.

Mechanistic Insights into Biological Activity

Anticancer Mechanisms

Recent studies have begun to unravel the complex mechanisms by which Eupalinilides exert their cytotoxic effects.

Eupalinilide A has been shown to inhibit the progression of non-small cell lung cancer (NSCLC) by inducing both apoptosis and ferroptosis , a form of iron-dependent programmed cell death.[1][9] This dual-death induction is mediated through the AMPK/mTOR/SCD1 signaling pathway .[1] Eupalinilide A treatment leads to the activation of AMPK and subsequent inhibition of mTOR, which in turn downregulates stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid metabolism.[1] This disruption of lipid metabolism is a critical event in the induction of ferroptosis.

Figure 1: Proposed signaling pathway for Eupalinilide A-induced cell death in NSCLC.

Eupalinolide O induces apoptosis in triple-negative breast cancer (TNBC) cells by modulating the Akt/p38 MAPK signaling pathway and increasing the generation of reactive oxygen species (ROS).

Eupalinilide J also targets TNBC, but through the inhibition of the STAT3 signaling pathway , leading to apoptosis and cell cycle arrest.[2][4]

Hematopoietic Stem Cell Expansion

The mechanism by which Eupalinilide E promotes the expansion of HSPCs is still under investigation. However, it is known to enhance the number of phenotypic HSCs in ex vivo cultures.[6] This suggests an interaction with signaling pathways that regulate stem cell self-renewal and differentiation.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Eupalinilide analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Eupalinilide analogs and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Signaling Pathways (Western Blotting)

This protocol is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-SCD1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

Ex Vivo Expansion of Hematopoietic Stem and Progenitor Cells

This protocol provides a general framework for assessing the ability of Eupalinilide analogs to expand HSPCs.

Materials:

-

Human cord blood-derived CD34+ cells

-

Serum-free expansion medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L)

-

Eupalinilide analogs

-

Flow cytometer

-

Antibodies for HSPC surface markers (e.g., CD34, CD38, CD90, CD45RA)

Procedure:

-

Thaw and culture human CD34+ cells in the expansion medium.

-

Add the Eupalinilide analogs at various concentrations to the culture.

-

Culture the cells for 7-14 days, refreshing the medium as needed.

-

At the end of the culture period, harvest the cells and count the total nucleated cells.

-

Stain the cells with fluorescently labeled antibodies against HSPC surface markers.

-

Analyze the cell populations by flow cytometry to determine the fold expansion of total nucleated cells and different HSPC subsets.

Conclusion and Future Directions

The Eupalinilide family of natural products represents a promising scaffold for the development of novel therapeutics with dual applications in oncology and regenerative medicine. The available data, though not from a systematic SAR study of synthetic analogs, provides a foundational understanding of the structural features that govern their biological activities. The α-methylene-γ-lactone moiety is a key pharmacophore, with substitutions on the guaianolide core dictating the specific biological effects.

Future research should focus on the synthesis of a library of Eupalinilide A analogs with systematic modifications to elucidate a more detailed and quantitative SAR. This will enable the design of more potent and selective compounds for either anticancer or HSPC expansion applications. Further investigation into the molecular targets and signaling pathways modulated by these compounds will also be crucial for their clinical translation.

References

- Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1), 3000605211067921.

- Li, Y., et al. (2022). Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer. Frontiers in Oncology, 12, 978533.

- Dixon, S. J., et al. (2012).

- Zhang, J., et al. (2020). Effects of Eupalinilide E and UM171, alone and in combination on cytokine stimulated ex-vivo expansion of human cord blood hematopoietic stem cells. Stem Cell Research, 49, 102089.

- Wang, Y., et al. (2022). Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 8802453.

- Huo, J., Yang, S. P., Ding, J., & Yue, J. M. (2004). Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum.

- Maity, R., & Hajra, S. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion. Organic letters, 24(27), 4976–4980.

- Ma, Y., et al. (2015). Stearoyl-CoA desaturase 1-mediated lipid metabolism is required for cell transformation and tumor growth in prostate cancer. Oncotarget, 6(23), 19523–19536.

- Yang, M., et al. (2019). Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway. Frontiers in Pharmacology, 10, 1026.

- Yang, M., et al. (2019). Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway. Frontiers in Pharmacology, 10, 1026.

- Chen, X., et al. (2022). Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. Molecular medicine reports, 26(5), 1-9.

- Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1), 3000605211067921.

- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.

- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.

- Kent, D. G., & Copley, M. R. (2016). Probing the dynamics of hematopoietic stem and progenitor cells with clonal analysis.

- Ghantous, A., Sinjab, A., Herceg, Z., & Darwiche, N. (2013). Parthenolide: from plant-derived sesquiterpene lactone to versatile anti-cancer agent. Drug discovery today, 18(21-22), 1058-1069.

- Chadli, A. (2020). The heat shock protein 90 (Hsp90) chaperone machinery. Biochemical Society Transactions, 48(3), 859-871.

- Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer therapy.

- Hanahan, D., & Weinberg, R. A. (2011).

- Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273-285.

- Wang, Y., et al. (2022). Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 8802453.

- Li, Y., et al. (2022). Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer. Frontiers in Oncology, 12, 978533.

- Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1), 3000605211067921.

- Merlic, C. A., & You, Y. (2002). The α-methylene-γ-lactone motif in natural products: a versatile and powerful electrophile. Current opinion in chemical biology, 6(4), 497-506.

- Zhang, J., et al. (2020). Effects of Eupalinilide E and UM171, alone and in combination on cytokine stimulated ex-vivo expansion of human cord blood hematopoietic stem cells. Stem Cell Research, 49, 102089.

- Yang, M., et al. (2019). Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway. Frontiers in Pharmacology, 10, 1026.

- Chen, X., et al. (2022). Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. Molecular medicine reports, 26(5), 1-9.

- Maity, R., & Hajra, S. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion. Organic letters, 24(27), 4976–4980.

- Huo, J., Yang, S. P., Ding, J., & Yue, J. M. (2004). Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum.

- Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.

- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.

- Kent, D. G., & Copley, M. R. (2016). Probing the dynamics of hematopoietic stem and progenitor cells with clonal analysis.

- Kupchan, S. M., et al. (1971). Tumor inhibitors. 69. Structure-cytotoxicity relationships among the sesquiterpene lactones. Journal of medicinal chemistry, 14(12), 1147-1152.

Sources

- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.